molecular formula C21H19N3O4 B2917104 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide CAS No. 1448128-40-2

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide

Cat. No.: B2917104
CAS No.: 1448128-40-2
M. Wt: 377.4
InChI Key: VBBSQSWDWHJGTK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide is a synthetic organic compound provided for research purposes. Its complex structure, incorporating furan, indoline, and nicotinamide pharmacophores, suggests potential for investigation in medicinal chemistry. Compounds with similar hybrid structures, particularly those containing nitrogen-based heterocycles like indoline and pyridine, are frequently explored in drug discovery for their bioactive properties . The furan ring is a common feature in molecules studied for their pharmacological activities . Research on molecular hybrids, which combine distinct chemical motifs into a single entity, is a prominent strategy in the development of new therapeutic agents, especially in oncology for creating multi-target inhibitors . This product is intended for in vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBSQSWDWHJGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, which can be achieved through cyclization reactions using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . The intermediate indole compound is then further reacted with furan-2-carbonyl chloride to introduce the furan moiety. Finally, the nicotinamide group is introduced through a coupling reaction with 2-ethoxy nicotinic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents on the indole ring.

Scientific Research Applications

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The furan and nicotinamide groups can also interact with enzymes and proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Synthetic Reagent/Method Potential Application
2-Ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide Nicotinamide 2-ethoxy, N-linked to furan-2-carbonyl-indoline EEDQ-mediated coupling Kinase inhibition (hypothetical)
N-(4-Fluorophenyl)-6-mercapto-nicotinamide Nicotinamide 6-mercapto, N-linked to 4-fluorophenyl EEDQ-mediated coupling Anticancer or enzyme modulation
2-Methoxy-N-(thiophene-2-carbonyl)indole-5-carboxamide Nicotinamide analog 2-methoxy, N-linked to thiophene-2-carbonyl-indole HATU/DMAP coupling Antimicrobial activity

Key Observations

The furan-2-carbonyl moiety introduces electron-withdrawing effects, which could influence binding interactions in enzymatic assays . Replacing the furan with a thiophene (as in 2-methoxy-N-(thiophene-2-carbonyl)indole-5-carboxamide) alters electronic properties and steric bulk, possibly affecting target selectivity .

Synthetic Strategies :

  • The use of EEDQ as a coupling reagent is common in nicotinamide derivatives, enabling efficient amide bond formation under mild conditions . This contrasts with more modern reagents like HATU, which may offer higher yields but require stringent anhydrous conditions.

Structural Characterization :

  • Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) are critical for determining the 3D conformation of such compounds, aiding in structure-activity relationship (SAR) analyses . For instance, the indoline-furan carbonyl linkage in the target compound may adopt a planar conformation, influencing π-π stacking interactions with biological targets.

Lumping Strategies in Computational Studies :

  • Compounds with similar backbones (e.g., nicotinamide cores) but varying substituents are often "lumped" in computational models to predict reactivity or environmental behavior. For example, the lumping strategy could group ethoxy-, methoxy-, and mercapto-substituted nicotinamides to simplify reaction networks in drug metabolism studies .

Research Findings and Implications

  • The furan substituent may mimic natural substrates in kinase binding pockets, suggesting a hypothetical mechanism of action .
  • Computational modeling (using lumped reaction networks) could predict degradation pathways .

Biological Activity

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide is a synthetic compound that has garnered interest due to its potential biological activities, specifically in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Synthesis

The compound features a complex structure combining indole, furan, and nicotinamide moieties. The synthesis typically involves multi-step organic reactions, starting with the preparation of the indole derivative through cyclization reactions. The structural formula is as follows:

C21H19N3O4\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{O}_{4}

Antimicrobial Properties

Recent studies have highlighted the compound's antifungal activity against Candida albicans, a common pathogenic yeast. In a study evaluating various nicotinamide derivatives, this compound demonstrated significant antifungal effects with a minimum inhibitory concentration (MIC) that suggests strong potential against resistant strains.

Table 1: Antifungal Activity Against Candida albicans

CompoundMIC (μg/mL)Activity Type
This compound0.25 - 1Fungicidal
Fluconazole0.125 - 0.5Fungicidal

The compound was effective in disrupting the cell wall of C. albicans, leading to structural changes that indicate its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound are also under investigation. Similar indole derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). While specific data on this compound's anticancer activity is limited, its structural similarities to other active compounds suggest potential efficacy.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
A549TBD
HCT116TBD
HepG2TBD

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The indole moiety can bind to various receptors and enzymes, modulating their activity and influencing cellular pathways. This modulation can lead to apoptosis in cancer cells and disruption of fungal cell integrity.

Case Studies and Research Findings

In a recent study focusing on the structure-activity relationship (SAR) of nicotinamide derivatives, researchers found that modifications to the furan and indole groups significantly impacted antifungal potency. The study emphasized the importance of these modifications in enhancing bioactivity against resistant strains of C. albicans .

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